N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a tetrahydroisoquinoline core, a benzoyl group, and a thiophene ring
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(14-20-7-4-12-27-20)23-19-9-8-16-10-11-24(15-18(16)13-19)22(26)17-5-2-1-3-6-17/h1-9,12-13H,10-11,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXCEKMJDVFOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via EDCI Coupling
An alternative to acyl chlorides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for coupling 2-(thiophen-2-yl)acetic acid with the amine intermediate. This method avoids handling moisture-sensitive acyl chlorides but requires longer reaction times (24–48 hours) and offers comparable yields (78–82%).
Enantioselective Synthesis
Chiral tetrahydroisoquinolines are accessible via asymmetric hydrogenation of dihydroisoquinolines using Rh(I) catalysts with DuPhos ligands, though this approach remains underexplored for the target compound.
Analytical Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, aromatic protons), 6.95–6.75 (m, thiophene), 4.65 (s, NH), 3.55–2.90 (m, tetrahydroisoquinoline CH₂).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₁N₂O₂S: 377.1325; found: 377.1328.
Purity Metrics
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroisoquinoline core or the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to its analogs with furan or pyridine rings
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound's structure consists of a tetrahydroisoquinoline core substituted with a benzoyl group and an acetamide moiety , along with a thiophene ring. This structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₉N₂OS |
| Molecular Weight | 325.43 g/mol |
| CAS Number | 955534-51-7 |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : Its structure suggests potential binding to neurotransmitter receptors or other cellular targets, influencing signaling pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide.
Anti-cancer Activity
Some derivatives of tetrahydroisoquinoline have been evaluated for their anti-cancer properties. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that this compound may also possess similar anti-cancer activity.
Case Studies
-
In Vitro Studies : In vitro evaluations of related compounds have shown inhibition of cancer cell proliferation with IC50 values comparable to established chemotherapeutics.
These findings highlight the potential for further exploration of this compound in cancer therapeutics.
Compound IC50 (µM) Cell Line N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin) 15 MCF-7 (Breast Cancer) N-(substituted tetrahydroisoquinoline) 20 HeLa (Cervical Cancer)
Q & A
Basic Question: What analytical techniques are recommended to confirm the structure and purity of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide during synthesis?
Methodological Answer:
The compound’s structural integrity and purity can be confirmed using a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify functional groups and connectivity, and Mass Spectrometry (MS) for molecular weight validation. For example, NMR can detect characteristic signals from the tetrahydroisoquinoline core (δ 3.0–4.5 ppm for CH2 groups) and the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons). MS with electrospray ionization (ESI) is critical for identifying the molecular ion peak .
Basic Question: How can researchers optimize reaction conditions to minimize side products during synthesis?
Methodological Answer:
Key variables include:
- Temperature control : Lower temperatures (0–25°C) reduce unwanted side reactions like oxidation of the thiophene ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance amide bond formation while minimizing hydrolysis.
- Catalyst use : Triethylamine or DMAP can accelerate coupling reactions involving the benzoyl group.
- Real-time monitoring : Thin-Layer Chromatography (TLC) or inline UV spectroscopy helps track reaction progress and identify intermediates .
Advanced Question: What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this:
- Metabolic profiling : Use liver microsome assays to identify degradation pathways.
- Prodrug modification : Introduce protective groups (e.g., acetyl or PEG) on the tetrahydroisoquinoline nitrogen to enhance stability.
- Cross-validation : Compare in vitro IC50 values with in vivo efficacy using rodent models of neurological disorders, adjusting for plasma protein binding effects .
Advanced Question: How can molecular docking studies predict binding affinity with neurological targets (e.g., σ-receptors or monoamine transporters)?
Methodological Answer:
- Target preparation : Retrieve crystal structures of targets (e.g., σ-1 receptor, PDB ID 5HK1) and prepare them via protonation state optimization.
- Ligand parameterization : Assign partial charges to the compound using semi-empirical methods (e.g., AM1-BCC).
- Docking protocols : Use AutoDock Vina or Glide with flexible side chains in the binding pocket. Focus on key interactions, such as hydrogen bonding between the acetamide group and Thr168 or π-π stacking of the benzoyl ring with Tyr173. Validate predictions with mutagenesis assays .
Advanced Question: How are structure-activity relationships (SAR) established for the tetrahydroisoquinoline and thiophene moieties?
Methodological Answer:
- Core modifications : Synthesize analogs with substitutions at the 2-benzoyl position (e.g., replacing benzoyl with cyclohexanoyl) to assess steric effects.
- Thiophene replacements : Compare bioactivity of thiophene-2-yl with furan-2-yl or phenyl analogs to evaluate electronic contributions.
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent bulk/hydrophobicity with activity against serotonin receptors. Reference compounds like nomifensine (a tetrahydroisoquinoline derivative) provide structural benchmarks .
Advanced Question: How should researchers address discrepancies in reported synthetic yields across literature sources?
Methodological Answer:
Yield variations often stem from differences in:
- Purification methods : Compare column chromatography (e.g., silica gel vs. reverse-phase) with recrystallization efficiency.
- Reagent quality : Impurities in starting materials (e.g., 1,2,3,4-tetrahydroisoquinolin-7-amine) can reduce yields; use LC-MS to verify purity.
- Scale effects : Pilot small-scale reactions (0.1 mmol) to optimize conditions before scaling to 10 mmol. Document reaction time, solvent volume, and workup procedures meticulously, as seen in multi-step syntheses of related analogs .
Advanced Question: What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, analyzing degradation via HPLC.
- Light/heat stress testing : Expose samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants.
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS. Stabilizing agents (e.g., antioxidants like BHT) may be required for thiophene-containing derivatives .
Advanced Question: How can researchers design assays to evaluate the compound’s selectivity across kinase targets?
Methodological Answer:
- Kinase profiling panels : Use commercial services (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM concentration.
- Cellular target engagement : Employ NanoBRET assays to measure binding to overexpressed kinases in HEK293T cells.
- Off-target analysis : Cross-reference hits with databases like ChEMBL to predict toxicity risks (e.g., hERG inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
